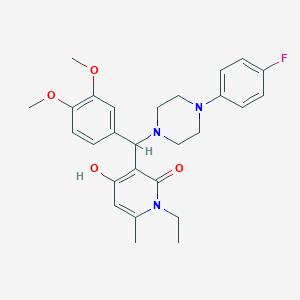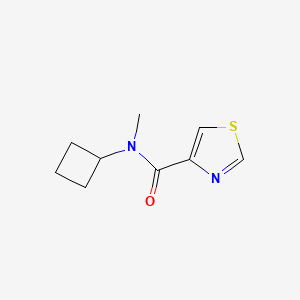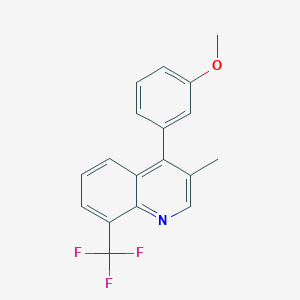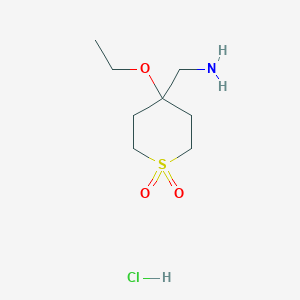![molecular formula C18H17N3O2S2 B2354081 2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627045-96-9](/img/structure/B2354081.png)
2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a fascinating compound in organic chemistry with a complex and intriguing structure This compound exhibits unique chemical properties that make it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves the following key steps:
Formation of the Pyrimidine Ring: The synthesis begins with the construction of the pyrimidine ring through the reaction of appropriate aldehydes or ketones with guanidine or its derivatives under basic conditions.
Introduction of the Quinoline Moiety: The pyrimidine ring is then fused with a quinoline derivative through a cyclization reaction, often mediated by a strong acid or a Lewis acid catalyst.
Addition of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a suitable thiophene derivative and a palladium catalyst.
Thioether Formation: The final step involves the addition of allyl thiol to the compound, which is facilitated by a nucleophilic substitution reaction under mild conditions.
Industrial Production Methods: For large-scale industrial production, the synthesis may be optimized for efficiency, yield, and cost-effectiveness. Common strategies include:
Using more robust catalysts and reagents that are economically feasible.
Implementing continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Utilizing automation and high-throughput screening to identify the best reaction conditions and optimize the process.
化学反応の分析
Types of Reactions: 2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various types of reactions, including:
Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the reagents and conditions used. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be employed to modify the thiophene or quinoline rings. Common reducing agents include lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can modify the allyl or thiophenyl groups. Typical reagents for these reactions include alkyl halides, amines, or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield sulfoxides or sulfones, while reduction can result in deoxygenated or fully reduced compounds
科学的研究の応用
2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has several scientific research applications:
Chemistry: In organic chemistry, it serves as a versatile building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown promise in biological studies, particularly in the modulation of enzyme activity and protein interactions.
Medicine: Preliminary studies suggest potential medicinal applications, such as antiviral, antibacterial, or anticancer properties, due to its unique structural features.
Industry: It is used in the development of advanced materials, such as organic semiconductors or catalysts, due to its electronic properties and chemical stability.
作用機序
The compound's mechanism of action depends on its specific application. In biological contexts, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and resulting in various biological effects. The presence of the quinoline and thiophene rings likely contributes to its ability to interact with these targets through π-π stacking interactions, hydrogen bonding, and hydrophobic interactions.
類似化合物との比較
Similar Compounds
2-(methylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
2-(ethylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
2-(propylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Uniqueness: What sets 2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione apart from similar compounds is the presence of the allylthio group, which can participate in unique chemical reactions and interactions that methyl, ethyl, and propyl analogs cannot. This gives it distinct reactivity and potential for diverse applications.
特性
IUPAC Name |
2-prop-2-enylsulfanyl-5-thiophen-2-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-2-8-25-18-20-16-15(17(23)21-18)14(12-7-4-9-24-12)13-10(19-16)5-3-6-11(13)22/h2,4,7,9,14H,1,3,5-6,8H2,(H2,19,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSKPKJWAXSMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CS4)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2354009.png)
![8-(3-((2-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354010.png)


![7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2354017.png)



![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354021.png)
